molecular formula C13H16N2O2 B12423343 Melatonin Methoxy-d3

Melatonin Methoxy-d3

Cat. No.: B12423343
M. Wt: 235.30 g/mol
InChI Key: DRLFMBDRBRZALE-BMSJAHLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melatonin Methoxy-d3 involves the incorporation of deuterium atoms into the methoxy group of melatonin. One common method is the hydrogen-deuterium exchange reaction, where melatonin is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Melatonin Methoxy-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
  • N1-acetyl-5-methoxykynuramine (AMK)
  • N-acetylserotonin
  • Serotonin
  • 5-hydroxytryptophan
  • N-acetyltryptophan

Uniqueness

Melatonin Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

235.30 g/mol

IUPAC Name

N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3

InChI Key

DRLFMBDRBRZALE-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2CCNC(=O)C

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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